
2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a 2-imidazolidinone core, a sulfonyl group, and a dimethylaminoethylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride typically involves multiple stepsCommon reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and dimethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in organic synthesis.
4-Imidazolidinone: Known for its applications in catalysis and as a reagent in organic chemistry.
Uniqueness
2-Imidazolidinone, 1-((4-chloro-2-((2-(dimethylamino)ethyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its sulfonyl and dimethylaminoethylthio groups enhance its reactivity and potential as a therapeutic agent .
Properties
CAS No. |
114436-45-2 |
|---|---|
Molecular Formula |
C14H21Cl2N3O3S2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[5-chloro-4-methyl-2-(2-oxoimidazolidin-1-yl)sulfonylphenyl]sulfanylethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H20ClN3O3S2.ClH/c1-10-8-13(23(20,21)18-5-4-16-14(18)19)12(9-11(10)15)22-7-6-17(2)3;/h8-9H,4-7H2,1-3H3,(H,16,19);1H |
InChI Key |
XDFZGIYSOADENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)SCC[NH+](C)C)S(=O)(=O)N2CCNC2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



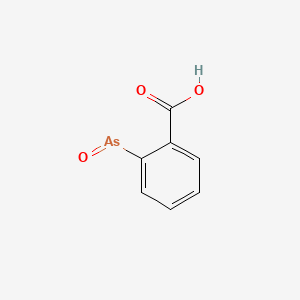
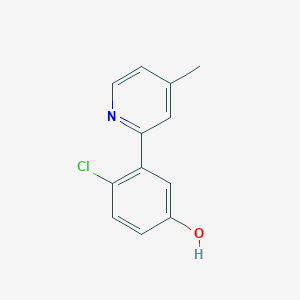
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
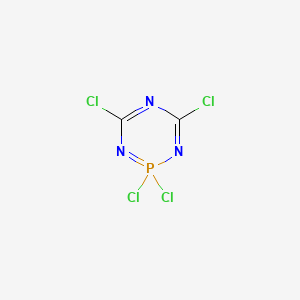
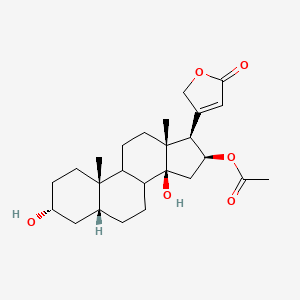
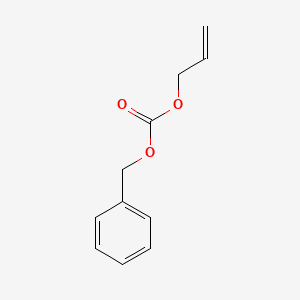
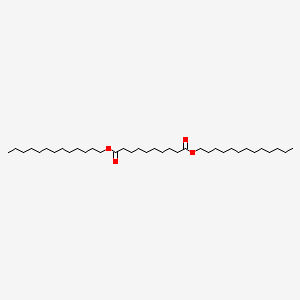
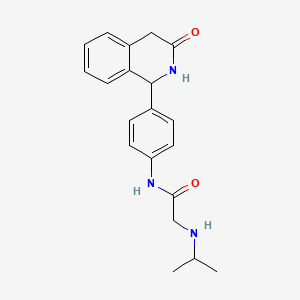

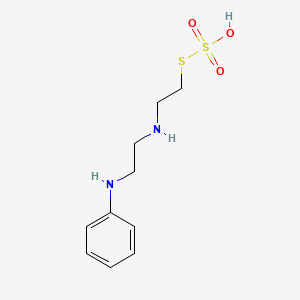
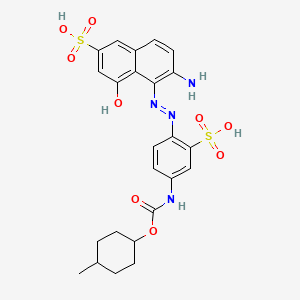
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

